
N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide compounds, including those similar to N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methoxybenzenesulfonamide, involves chlorination reactions. A reactive chlorinating reagent, N-chloro-N-methoxybenzenesulfonamide, has been used for chlorinating a variety of substrates, including phenols and anisoles, to obtain chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamides, including the one , often features complex interactions and is studied using various spectroscopic techniques. For instance, spectroscopic analysis, including FT-IR and Raman spectroscopy, has been employed to study the structure of similar sulfonamide compounds (M. Karakaya et al., 2015).
Chemical Reactions and Properties
Sulfonamides can undergo various chemical reactions, including amidation and alkylation, to yield a range of derivatives. A specific reaction involves the preparation of N-glycosyl amides using N-glycosyl-2,4-dinitrobenzenesulfonamide and thioacids, indicating the versatility of sulfonamides in chemical synthesis (R. Talan et al., 2009).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility and crystal structure, are crucial for their application in various fields. Studies on similar compounds have highlighted the importance of these properties in drug design and development. For example, the crystal structure of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide has been examined to understand its supramolecular architecture (V. Z. Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties of sulfonamides, including reactivity and enzyme inhibitory activities, are of significant interest. For instance, certain sulfonamide derivatives have shown potential as therapeutic agents for Alzheimer’s disease by inhibiting acetylcholinesterase, demonstrating the therapeutic relevance of understanding the chemical properties of these compounds (M. Abbasi et al., 2018).
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Chlorinated Products : N-chloro-N-methoxybenzenesulfonamide, a structurally similar compound, has been used for the chlorination of various substrates, including 1,3-diketones, β-keto esters, and phenols, to obtain chlorinated products in good to high yields (Xiao-Qiu Pu, Qingwei Li, Zehai Lu, & Xianjin Yang, 2016).
Antitumor Activity : Compounds from sulfonamide-focused libraries, including variations of the N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methoxybenzenesulfonamide, have shown promise in antitumor screens, highlighting their potential in cancer therapy (T. Owa, A. Yokoi, K. Yamazaki, K. Yoshimatsu, T. Yamori, & T. Nagasu, 2002).
Herbicide Application : This compound has been investigated for its role in herbicide formulations, particularly in relation to the movement and residue of herbicides in agricultural settings (R. J. Keese, N. Camper, T. Whitwell, M. Riley, & P. Wilson, 1994).
Medical Applications
Radiosynthesis for Imaging : Derivatives of this compound have been explored for their potential in imaging techniques such as positron emission tomography, although with varying success (Y. Fujisaki, K. Kawamura, Wei-fang Wang, K. Ishiwata, F. Yamamoto, T. Kuwano, M. Ono, & M. Maeda, 2005).
Antimicrobial and Antifungal Activity : Research has been conducted on derivatives of this compound for potential antimicrobial and antifungal activities, suggesting its use in medical treatments (M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, & S. Shahzad, 2007).
Chemical Properties and Structural Analysis
Crystal Structure Analysis : Studies have been done on the crystal structures of similar N-phenylbenzenesulfonamide derivatives, highlighting the adaptability of their crystal-packing modes to different molecular shapes (T. Gelbrich, T. Threlfall, & M. Hursthouse, 2012).
Synthesis and Structural Features : The synthesis and structural features of related compounds have been explored, providing insights into their chemical behavior and potential applications (A. Y. Nikonov, I. Sterkhova, V. Y. Serykh, N. Kolyvanov, & N. F. Lazareva, 2019).
Propriétés
IUPAC Name |
N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O8S/c1-34-13-3-5-14(6-4-13)36(32,33)25-12-2-7-18(15(21)10-12)35-19-16(26(28)29)8-11(20(22,23)24)9-17(19)27(30)31/h2-10,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTFOQJFWCQWAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]acetamide](/img/structure/B2485643.png)
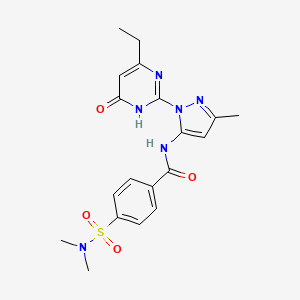
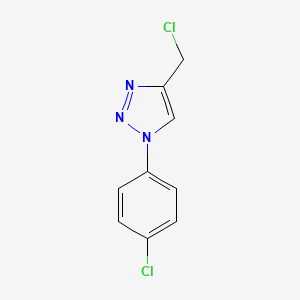
![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2485649.png)
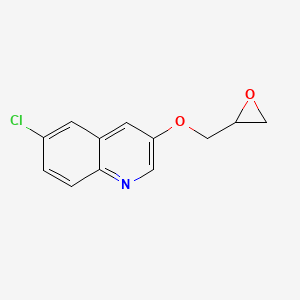
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]but-2-ynamide](/img/structure/B2485652.png)


![N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2485655.png)
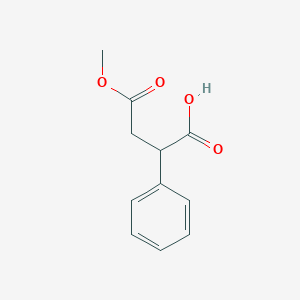

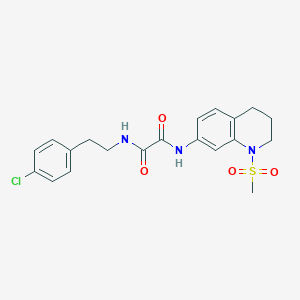
![(E)-4-(Dimethylamino)-N-[2-(N,3-dimethylanilino)ethyl]but-2-enamide](/img/structure/B2485661.png)
![N-(2,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2485662.png)